N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2,2-diphenylacetamide
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Overview
Description
N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2,2-diphenylacetamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a prop-2-en-1-yl group and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2,2-diphenylacetamide typically involves multiple steps. One common method is the acid- and base-catalyzed aldol condensation of 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde with 3,4,5-trimethoxyacetophenone . The reaction conditions often include the use of catalysts such as hydrochloric acid (HCl) or boron trifluoride (BF3) to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2,2-diphenylacetamide involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes. For example, it may interact with cysteine sulfhydryl groups of protein targets through Michael addition, affecting protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Flumioxazin: N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide.
Uniqueness
N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2,2-diphenylacetamide is unique due to its specific structural features, including the benzoxazine ring fused with a prop-2-en-1-yl group and a diphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C25H22N2O3 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H22N2O3/c1-2-15-27-21-16-20(13-14-22(21)30-17-23(27)28)26-25(29)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-14,16,24H,1,15,17H2,(H,26,29) |
InChI Key |
FVPCJMHHVHXXRH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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